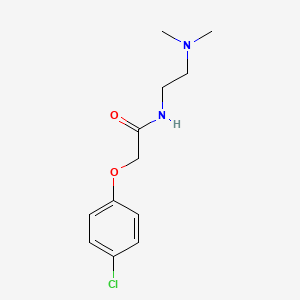![molecular formula C17H14Br2INO3 B14160893 Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate CAS No. 4537-23-9](/img/structure/B14160893.png)
Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate is a complex organic compound with the molecular formula C17H14Br2INO3. This compound is notable for its unique structure, which includes bromine, iodine, and a benzoate ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration and Bromination: The benzene ring undergoes nitration followed by bromination to introduce the bromine atoms.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Acting on receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-{[(3,5-dibromo-2-chlorophenyl)carbonyl]amino}benzoate: Similar structure but with chlorine instead of iodine.
Propyl 4-{[(3,5-dibromo-2-fluorophenyl)carbonyl]amino}benzoate: Similar structure but with fluorine instead of iodine.
Uniqueness
Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate is unique due to the presence of iodine, which can significantly influence its reactivity and biological activity compared to its analogs .
Properties
CAS No. |
4537-23-9 |
|---|---|
Molecular Formula |
C17H14Br2INO3 |
Molecular Weight |
567.0 g/mol |
IUPAC Name |
propyl 4-[(3,5-dibromo-2-iodobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H14Br2INO3/c1-2-7-24-17(23)10-3-5-12(6-4-10)21-16(22)13-8-11(18)9-14(19)15(13)20/h3-6,8-9H,2,7H2,1H3,(H,21,22) |
InChI Key |
BROIYMZDYYNLNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


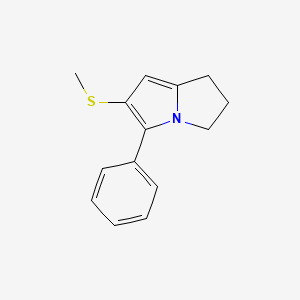
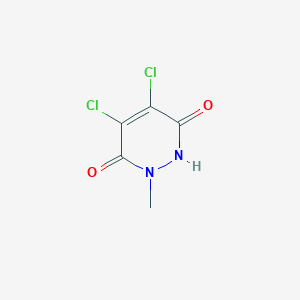
![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)
![2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14160837.png)
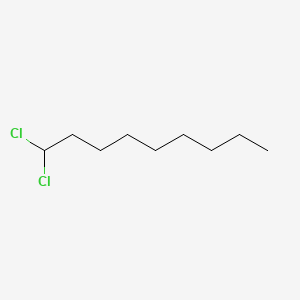

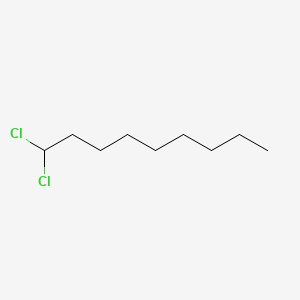
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)

![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
